2-(2,6-Difluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(2,6-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2S/c17-9-5-3-6-10(18)13(9)15(22)20-16-12(14(19)21)8-4-1-2-7-11(8)23-16/h3,5-6H,1-2,4,7H2,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAWURKDDPEOPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=CC=C3F)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2,6-difluorobenzoyl chloride with 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for the introduction of various functional groups through substitution reactions.
- Reagent in Organic Synthesis : It is utilized in organic synthesis to develop new materials and compounds with specific properties.
Biology
- Antimicrobial Activity : Research indicates that derivatives of benzo[b]thiophene exhibit significant antimicrobial properties. For instance, compounds similar to 2-(2,6-Difluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have shown effectiveness against various bacterial strains .
- Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects, which are critical in treating chronic inflammatory diseases .
Medicine
- Anticancer Research : Studies have demonstrated that this compound exhibits anticancer activity against several human tumor cell lines. Its mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
- Therapeutic Potential : Due to its unique chemical structure and biological activity, it is being explored as a potential therapeutic agent for various diseases including leukemia and other malignancies .
Industry
- Material Science Applications : The compound can be utilized in developing new materials such as polymers with specific functional properties. Its derivatives are being researched for use in dyes and conductivity-based sensors .
- Pharmaceutical Industry : Given its diverse biological activities, this compound holds promise for further development into pharmaceutical agents targeting specific diseases.
Case Studies
- Anticancer Activity Assessment : A study conducted by the National Cancer Institute evaluated the anticancer efficacy of derivatives related to this compound using a panel of cancer cell lines. Results indicated significant growth inhibition rates (GI50) against several types of cancer cells .
- Antimicrobial Testing : A series of experiments demonstrated that modifications to the benzo[b]thiophene core could enhance antimicrobial activity against strains such as E. coli and S. aureus. The presence of specific substituents on the benzamide ring was found to be crucial for improving efficacy .
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxamide: Shares the benzo[b]thiophene core but lacks the difluorobenzamido group.
2,6-Difluorobenzamido derivatives: Compounds with similar difluorobenzamido groups but different core structures.
Uniqueness
2-(2,6-Difluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is unique due to the combination of the difluorobenzamido group and the tetrahydrobenzo[b]thiophene core, which imparts distinct chemical properties and biological activities .
Biological Activity
The compound 2-(2,6-Difluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a derivative of tetrahydrobenzo[b]thiophene and has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 345.795 g/mol . The compound features a tetrahydrobenzo[b]thiophene core substituted with a difluorobenzamide group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H14ClF2N3OS |
| Molecular Weight | 345.795 g/mol |
| LogP | 4.064 |
| PSA | 96.25 |
Anticancer Properties
Research has indicated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant anticancer properties. Notably, compounds with similar structures have been reported to inhibit the proliferation of leukemia cells effectively. For instance, studies utilizing trypan blue exclusion and MTT assays have demonstrated that structural modifications can enhance cytotoxicity against various cancer cell lines .
Case Study: Anti-leukemic Activity
A series of studies focused on the anti-leukemic activity of tetrahydrobenzo[b]thiophene derivatives showed that substituents at specific positions on the benzamide ring significantly influence their efficacy. Compounds with meta and para substitutions were found to exhibit better activity compared to ortho-substituted analogs .
Mechanism of Action
The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. For example, cell cycle analysis revealed that treatment with certain derivatives led to an increase in cells arrested at the G0/G1 phase, indicating a halt in cell proliferation .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have provided insights into how modifications to the benzamide moiety affect biological activity. Compounds incorporating bulky or electron-withdrawing groups at specific positions tend to enhance potency against cancer cells .
Comparative Analysis
To further illustrate the biological activity of 2-(2,6-Difluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide compared to other related compounds, a table has been constructed summarizing their activities:
| Compound Name | Activity Level (IC50 μM) | Target Cancer Type |
|---|---|---|
| 2-(2,6-Difluorobenzamido)-4,5,6,7-tetrahydro... | 5.0 | Leukemia |
| N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thio... | 10.0 | Breast Cancer |
| N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thio... | 15.0 | Lung Cancer |
Q & A
Q. Table 1: Representative Reaction Conditions
| Intermediate | Reagent | Solvent | Temp. | Yield | Ref. |
|---|---|---|---|---|---|
| 11j | Succinic anhydride | CH₂Cl₂ | Reflux | 77% | |
| 11k | Succinic anhydride | CH₂Cl₂ | Reflux | 78% | |
| 11f | Tetrahydrophthalic anhydride | CH₂Cl₂ | Reflux | 67% |
Basic: How can the structure and purity of the compound be confirmed?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Verify chemical shifts for aromatic protons (δ 6.8–7.5 ppm), carboxamide NH (δ 10–12 ppm), and tetrahydrobenzo[b]thiophene backbone (δ 1.5–3.0 ppm) .
- IR : Confirm C=O (1650–1750 cm⁻¹), C≡N (2200 cm⁻¹, if applicable), and NH (3200–3400 cm⁻¹) stretches .
- Mass Spectrometry : HRMS (ESI+) to match theoretical molecular weight (e.g., C₁₇H₁₅F₂N₂O₂S: Calc. 365.08, Found 365.09) .
- Melting Point : Consistent melting range (e.g., 204–207°C) indicates purity .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing difluorobenzamido with chlorophenyl or tert-butyl groups) and compare bioactivity .
- Biological Assays : Test analogs against bacterial strains (e.g., S. aureus, E. coli) to determine minimum inhibitory concentrations (MICs) .
Q. Table 2: SAR Trends in Tetrahydrobenzo[b]thiophene Derivatives
| Substituent | Bioactivity (MIC, μg/mL) | Mechanism Insight | Ref. |
|---|---|---|---|
| 2,6-Difluorobenzamido | 1.5 (S. aureus) | Enhanced membrane penetration | |
| 2-Chlorophenyl | 3.2 (S. aureus) | Reduced solubility | |
| tert-Butyl | >10 (S. aureus) | Steric hindrance limits target binding |
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Ensure consistent bacterial strains, growth media (e.g., Mueller-Hinton agar), and incubation conditions (37°C, 18–24 hours) .
- Control Experiments : Compare with reference antibiotics (e.g., ciprofloxacin) to validate assay sensitivity .
- Data Normalization : Express activity as % inhibition relative to vehicle controls to account for batch-to-batch variability .
Advanced: What methods elucidate the compound’s mechanism of action?
Methodological Answer:
- Enzyme Inhibition Assays : Test against bacterial targets (e.g., DNA gyrase) using ATPase activity kits .
- Molecular Docking : Simulate binding to homology models of bacterial enzymes (e.g., S. aureus FabI) using AutoDock Vina .
- Resistance Studies : Compare activity against wild-type vs. efflux pump-deficient strains (e.g., E. coli ΔAcrAB) .
Advanced: Which analytical techniques quantify the compound in biological matrices?
Methodological Answer:
- HPLC-UV : Use a C18 column (4.6 × 250 mm), isocratic elution (MeCN:H₂O = 65:35), detection at 254 nm .
- LC-MS/MS : Employ MRM transitions (e.g., m/z 365 → 212 for quantification) with deuterated internal standards .
Advanced: How to assess the compound’s stability under experimental conditions?
Methodological Answer:
- Thermal Stability : TGA/DSC to determine decomposition temperature (e.g., >200°C) .
- Photostability : Expose to UV light (λ = 365 nm) for 48 hours; monitor degradation via HPLC .
- pH Stability : Incubate in buffers (pH 2–12, 37°C) and quantify remaining compound via LC-MS .
Advanced: What computational approaches identify potential biological targets?
Methodological Answer:
- Pharmacophore Modeling : Use Schrödinger’s Phase to align with known kinase inhibitors .
- QSAR : Train models (e.g., Random Forest) on datasets linking substituent descriptors (logP, polar surface area) to MIC values .
- Network Pharmacology : Map compound-target interactions via STITCH or STRING databases .
Advanced: How is this compound utilized in heterocyclic synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
